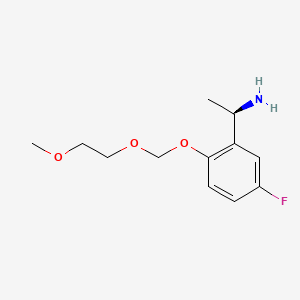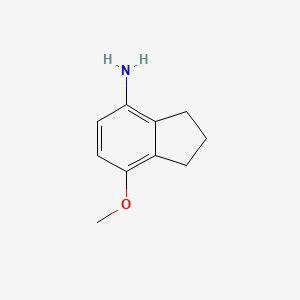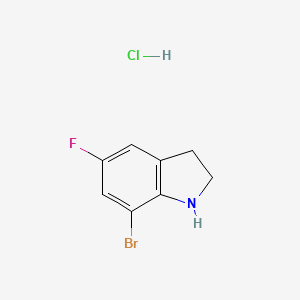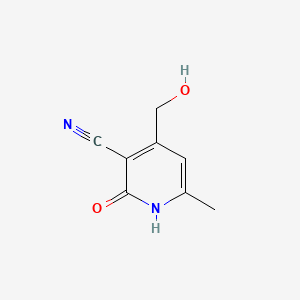![molecular formula C13H13NO B13675080 (3-Amino-[1,1'-biphenyl]-2-yl)methanol](/img/structure/B13675080.png)
(3-Amino-[1,1'-biphenyl]-2-yl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-Amino-[1,1’-biphenyl]-2-yl)methanol is an organic compound that features both an amino group and a hydroxyl group attached to a biphenyl structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Amino-[1,1’-biphenyl]-2-yl)methanol typically involves the nucleophilic aromatic substitution of a suitable biphenyl precursorFor example, the reduction of 3-nitro-[1,1’-biphenyl]-2-yl)methanol using a reducing agent such as palladium on carbon (Pd/C) under hydrogen atmosphere can yield the desired amino compound .
Industrial Production Methods
Industrial production of (3-Amino-[1,1’-biphenyl]-2-yl)methanol may involve large-scale reduction processes and the use of continuous flow reactors to ensure efficient and consistent production. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and minimize by-products.
化学反应分析
Types of Reactions
(3-Amino-[1,1’-biphenyl]-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The amino group can be reduced to form an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.
Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C) is commonly used.
Substitution: Electrophilic reagents like bromine (Br₂) or nitric acid (HNO₃) can be used under controlled conditions.
Major Products Formed
Oxidation: Formation of (3-Amino-[1,1’-biphenyl]-2-yl)ketone.
Reduction: Formation of (3-Amino-[1,1’-biphenyl]-2-yl)amine.
Substitution: Formation of various substituted biphenyl derivatives depending on the electrophile used.
科学研究应用
(3-Amino-[1,1’-biphenyl]-2-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the production of polymers and other advanced materials
作用机制
The mechanism of action of (3-Amino-[1,1’-biphenyl]-2-yl)methanol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the hydroxyl group can participate in various biochemical reactions. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed effects .
相似化合物的比较
Similar Compounds
4-Aminobiphenyl: An amine derivative of biphenyl with similar structural features but different functional groups.
2-Aminobiphenyl: Another isomer with the amino group in a different position on the biphenyl ring.
Uniqueness
(3-Amino-[1,1’-biphenyl]-2-yl)methanol is unique due to the presence of both an amino and a hydroxyl group on the biphenyl structure. This dual functionality allows it to participate in a wider range of chemical reactions and interactions compared to its analogs .
属性
分子式 |
C13H13NO |
|---|---|
分子量 |
199.25 g/mol |
IUPAC 名称 |
(2-amino-6-phenylphenyl)methanol |
InChI |
InChI=1S/C13H13NO/c14-13-8-4-7-11(12(13)9-15)10-5-2-1-3-6-10/h1-8,15H,9,14H2 |
InChI 键 |
GUEIGTPQBLDMFV-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=C(C(=CC=C2)N)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-Bromofuro[2,3-b]pyridine](/img/structure/B13675008.png)
![3,5,7-Trichloro-1H-pyrazolo[3,4-c]pyridine](/img/structure/B13675012.png)





![Ethyl 6-methoxy-2-methylimidazo[1,2-a]pyrazine-3-carboxylate](/img/structure/B13675041.png)

![6-Methyl-4-phenylbenzo[d]thiazol-2-amine](/img/structure/B13675052.png)
![1-Methyl-6-oxaspiro[4.5]decan-9-one](/img/structure/B13675053.png)

